3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide
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Overview
Description
3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C18H19ClIN2O2S. This compound is part of the thiourea derivatives family, known for their diverse biological applications and significant roles in organic synthesis .
Preparation Methods
The synthesis of 3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide typically involves the reaction of 3-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloro-4-iodoaniline in the presence of a base to yield the desired product. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Chemical Reactions Analysis
3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antibacterial, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being studied for their therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of dyes, photographic films, and other commercial products.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells. This inhibition is primarily due to the compound’s ability to form strong bonds with the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide can be compared with other thiourea derivatives, such as:
3-butoxy-N-[(4-iodophenyl)carbamothioyl]benzamide: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
4-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide: Differing only in the position of the butoxy group, this compound may exhibit different physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its reactivity and applications.
Properties
IUPAC Name |
3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN2O2S/c1-2-3-9-24-14-6-4-5-12(10-14)17(23)22-18(25)21-16-8-7-13(20)11-15(16)19/h4-8,10-11H,2-3,9H2,1H3,(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOWOMQWJYMTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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